1-(4-Amino-3-bromophenyl)propan-2-one
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Overview
Description
1-(4-Amino-3-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNO It is a brominated aromatic ketone with an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1-(4-amino-3-bromophenyl)propan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-3-bromophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone:
1-(4-Amino-3-chlorophenyl)propan-2-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Amino-3-fluorophenyl)propan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Amino-3-bromophenyl)propan-2-one is unique due to the presence of both the amino and bromine groups, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, while the amino group can increase its solubility in aqueous environments .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-amino-3-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
MPNMHGYVVWGQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
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